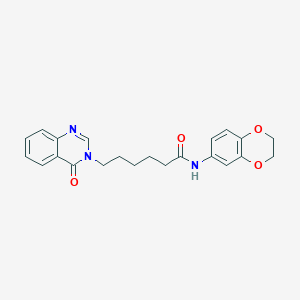

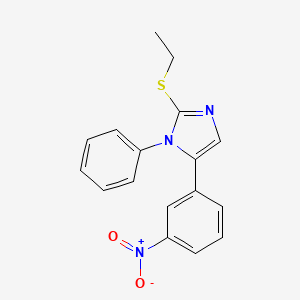

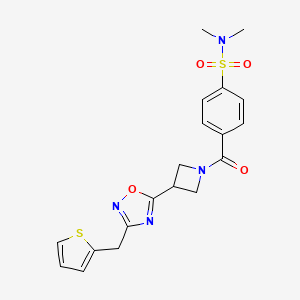

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate, also known as Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate, is a chemical compound with potential application in scientific research.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

The compound has been studied for its potential in combating bacterial and fungal infections. Research indicates that azetidine derivatives, including Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate, can be effective against a variety of strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Drug Discovery

Azetidines are valuable motifs in drug discovery due to their unique structural properties. They have been used as human chymase inhibitors, gamma amino butyric acid reuptake inhibitors, and antidepressants .

Cholesterol Reduction

Compounds with an azetidine moiety have been applied in reducing blood cholesterol levels, showcasing their versatility in addressing cardiovascular health issues .

Synthesis of Functionalized Azetidines

The aza Paternò–Büchi reaction is a method used to synthesize functionalized azetidines, which are important intermediates in pharmaceuticals and agrochemicals .

Asymmetric Catalysis

Chiral azetidine-derived ligands and organocatalysts have been developed for use in asymmetric catalysis, aiding in reactions such as Friedel-Crafts alkylations and Michael-type reactions .

Polymer Synthesis

Azetidines have found applications in polymer synthesis, where their reactivity can be harnessed to create novel polymeric materials .

Peptidomimetic and Nucleic Acid Chemistry

Due to their structural similarity to amino acids, azetidines are considered excellent candidates for peptidomimetic applications and nucleic acid chemistry, which are crucial in the development of therapeutic agents .

Ionic Liquids and Dipeptide Synthesis

The tert-butoxy group present in the compound can be utilized in the synthesis of ionic liquids derived from protected amino acids, which are then used as starting materials in dipeptide synthesis .

Propiedades

IUPAC Name |

methyl 1-[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carbonyl]azetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-8-7-23-14-6-5-12(9-18-14)15(20)19-10-13(11-19)16(21)22-4/h5-6,9,13H,7-8,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHJPICKIPNKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CC(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

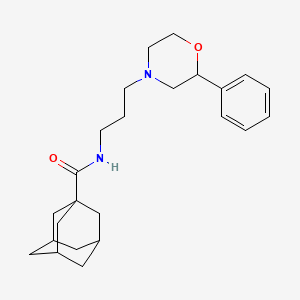

![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)

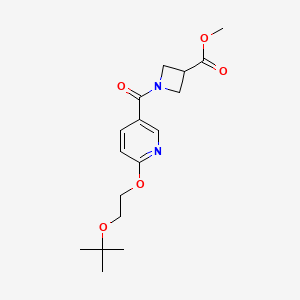

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)

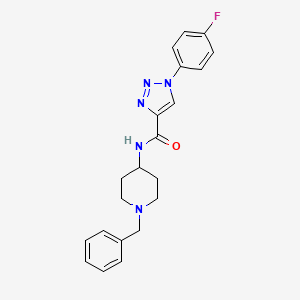

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2942390.png)